molecular formula C19H18N4OS B2472685 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline CAS No. 2320211-85-4

2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline

Cat. No.: B2472685
CAS No.: 2320211-85-4
M. Wt: 350.44
InChI Key: KZAQFDVKECDUTH-UHFFFAOYSA-N
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Description

The compound 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline is a hybrid heterocyclic molecule featuring:

  • A quinoxaline core, known for its electron-deficient aromatic system and applications in medicinal chemistry (e.g., kinase inhibition, antimicrobial activity) .
  • A thieno[3,2-c]pyridine moiety, a bicyclic structure often associated with antiplatelet activity due to its role in ADP receptor antagonism (e.g., prasugrel, clopidogrel) .

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-19(17-9-20-15-3-1-2-4-16(15)21-17)23-11-14(12-23)22-7-5-18-13(10-22)6-8-25-18/h1-4,6,8-9,14H,5,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAQFDVKECDUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline typically involves multiple steps:

    Formation of the Thieno[3,2-c]pyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction of a suitable amine with a halogenated compound.

    Coupling Reaction: The thieno[3,2-c]pyridine moiety is then coupled with the azetidine ring using a carbonylation reaction, often involving a palladium catalyst.

    Formation of the Quinoxaline Core: The final step involves the formation of the quinoxaline core, which can be achieved through a condensation reaction between a suitable diamine and a diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyridine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the quinoxaline core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Oxidized derivatives of the thieno[3,2-c]pyridine moiety.

    Reduction: Reduced derivatives of the quinoxaline core.

    Substitution: Substituted derivatives at the azetidine ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

In industry, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Quinoxaline + Thienopyridine Azetidine-carbonyl linker Inferred: Antiplatelet (structural analogy) N/A
Prasugrel Thienopyridine Cyclopropane-fluorophenyl-acetate Irreversible P2Y12 ADP receptor antagonist (prodrug) [1]
Compound C1 (Zhou et al., 2011) Thieno-tetrahydropyridine Unspecified substituents Superior antiplatelet activity to ticlopidine [4]
Quinoxaline derivatives (Chemistry of Heterocyclic Compounds, 2013) Quinoxaline + pyrazolone Methyl-phenylpyrazolone Synthetic intermediates for complex heterocycles [7]
Key Observations:

Thienopyridine Derivatives: Prasugrel and Compound C1 highlight the importance of the thienopyridine scaffold in antiplatelet activity. The target compound’s thieno[3,2-c]pyridine group may similarly interact with P2Y12 receptors, though its azetidine-quinoxaline appendage could alter binding kinetics or specificity .

Quinoxaline-Based Analogues: Quinoxaline derivatives are often utilized as kinase inhibitors or DNA intercalators. The electron-deficient nature of quinoxaline in the target compound may enhance π-π stacking with biological targets, but this remains speculative without direct data .

Azetidine Linker: The azetidine ring introduces ring strain (4-membered vs.

Table 2: Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound C20H19N5OS 393.46 ~2.5 (moderate) Low (non-polar groups)
Prasugrel C20H20FNO3S 373.44 3.1 Poor aqueous
4-methyl-N-phenyl-thienopyridine carboxamide C15H16N2OS 296.37 2.8 Moderate
Key Insights:
  • The target compound’s higher molecular weight (393.46 g/mol) and quinoxaline moiety may reduce bioavailability compared to prasugrel (373.44 g/mol).

Biological Activity

The compound 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature and experimental findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4SC_{14}H_{14}N_4S, with a molecular weight of approximately 282.35 g/mol. The structure features a quinoxaline core linked to a thieno[3,2-c]pyridine moiety via an azetidine ring. This unique arrangement is believed to contribute to its biological effects.

1. Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. In particular, derivatives similar to the compound have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that certain quinoxaline derivatives possess IC50 values lower than that of standard chemotherapeutics like doxorubicin, indicating potent antitumor activity without significant cytotoxic effects on normal cells .

2. Antimicrobial Properties

The compound's thienopyridine structure suggests potential antimicrobial activity. Quinoxaline derivatives have been reported to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives showed high degrees of inhibition against common bacterial strains, suggesting dual functionality as both anticancer and antimicrobial agents .

The proposed mechanisms for the biological activity of quinoxaline derivatives include:

  • Inhibition of DNA synthesis : Interference with DNA replication processes in cancer cells.
  • Apoptosis induction : Triggering programmed cell death pathways in malignant cells.
  • Inhibition of key enzymes : Such as topoisomerases and kinases involved in cell proliferation.

Case Study 1: Anticancer Activity

A study synthesized a series of quinoxaline derivatives and evaluated their anticancer properties against several tumor cell lines (e.g., MCF-7, HeLa). The results indicated that compounds with a thienopyridine component had significantly lower IC50 values compared to controls, demonstrating enhanced cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds. The thienopyridine derivatives were tested against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use in treating bacterial infections .

Data Tables

PropertyValue
Molecular FormulaC14H14N4SC_{14}H_{14}N_4S
Molecular Weight282.35 g/mol
Anticancer IC50 (MCF-7)< 10 µM
Antimicrobial MIC (S. aureus)15 µg/mL

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